![molecular formula C12H20N2O3 B1429022 5,5-Diisobutyl-pyrimidine-2,4,6-trione CAS No. 53943-65-0](/img/structure/B1429022.png)
5,5-Diisobutyl-pyrimidine-2,4,6-trione
Overview
Description
Scientific Research Applications
Radiotracer Development
5,5-Diisobutyl-pyrimidine-2,4,6-trione derivatives have shown potential as radiotracers in positron emission tomography (PET). A study by Schrigten et al. (2012) highlights these compounds' ability to target matrix metalloproteinases (MMPs), which are significant in various diseases like cancer, atherosclerosis, and arthritis. The research demonstrates their use in visualizing activated MMPs, aiding in the diagnosis and study of these diseases (Schrigten et al., 2012).
Catalyst in Organic Reactions
Fırıncı (2019) explored pyrimidine-2,4,6-trione copper(II) complexes, which were used as catalysts in the oxidation of cyclohexane. This research illustrates the compound's role in catalyzing chemical reactions, contributing to advancements in organic chemistry (Fırıncı, 2019).
Structural Characterization and Isomerism
Barakat et al. (2015) focused on the synthesis and characterization of pyrimidine-2,4,6-trione derivatives. Their work provided insights into the structural aspects and isomerism of these compounds, essential for understanding their chemical properties and potential applications (Barakat et al., 2015).
Synthesis Methods
The work by Reddy et al. (2007) introduced a new method for synthesizing 5-arylmethylene-pyrimidine-2,4,6-trione without solvents or catalysts, emphasizing advancements in synthetic chemistry related to pyrimidine-2,4,6-triones (Reddy et al., 2007).
Bioactive Compound Synthesis
The study by Sharma et al. (2017) highlights the synthesis of compounds combining pyrimidine-2,4,6-triones with other bioactive heterocycles. This synthesis pathway is vital for the development of new pharmaceuticals and bioactive molecules (Sharma et al., 2017).
Antimycobacterial Activity
Yushin et al. (2020) investigated pyrimidine-2,4,6-trione derivatives for their antimycobacterial properties. This research demonstrates the potential of these compounds in developing new antimicrobial agents (Yushin et al., 2020).
properties
IUPAC Name |
5,5-bis(2-methylpropyl)-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-7(2)5-12(6-8(3)4)9(15)13-11(17)14-10(12)16/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHOEFBSPGYLCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(C(=O)NC(=O)NC1=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Diisobutyl-pyrimidine-2,4,6-trione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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